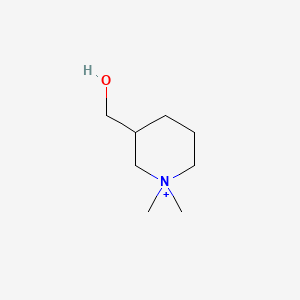
3-Hydroxymethyl-N,N-dimethylpiperidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethyl-N,N-dimethylpiperidinium, also known as this compound, is a useful research compound. Its molecular formula is C8H18NO+ and its molecular weight is 144.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurotransmitter Activity
Research indicates that 3-hydroxymethyl-N,N-dimethylpiperidinium acts as a precursor to a false cholinergic transmitter. In studies involving mouse hemidiaphragm preparations, it was shown to be accumulated in synaptosomes and metabolized to 3-acetoxy-N,N-dimethylpiperidinium. This derivative exhibits significantly lower potency at nicotinic and muscarinic receptors compared to acetylcholine, suggesting potential roles in modulating neurotransmission .
Effects on Feeding Behavior
A notable application of this compound is its effect on feeding behavior. A derivative, 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy) acetate, has demonstrated the ability to reduce obesity in mice by acting on the satiety center without psychotropic effects . This suggests potential applications in obesity treatment and appetite regulation.
Plant Growth Regulation
The compound has been incorporated into plant growth regulating compositions, showing synergistic effects when combined with other agents such as hexitols and cytokinins. These mixtures have been found to enhance plant growth and productivity, indicating a promising avenue for agricultural applications .
The following table summarizes various biological activities associated with this compound and its derivatives:
Case Study 1: Neurotransmitter Research
In a study examining the accumulation of this compound in mouse hemidiaphragm tissues, researchers observed that upon nervous stimulation, the compound was taken up by synaptosomes and metabolized effectively. This research highlighted its role as a potential modulator of cholinergic signaling pathways .
Case Study 2: Obesity Treatment
Another significant study focused on the effects of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy) acetate on feeding behavior in mice. The results indicated that this compound could effectively reduce weight gain induced by gold thioglucose, showcasing its potential as a therapeutic agent for managing obesity without the side effects typical of stimulant drugs .
Propiedades
Número CAS |
73207-93-9 |
|---|---|
Fórmula molecular |
C8H18NO+ |
Peso molecular |
144.23 g/mol |
Nombre IUPAC |
(1,1-dimethylpiperidin-1-ium-3-yl)methanol |
InChI |
InChI=1S/C8H18NO/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3/q+1 |
Clave InChI |
HYWXCEOOYVGLSC-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC(C1)CO)C |
SMILES canónico |
C[N+]1(CCCC(C1)CO)C |
Sinónimos |
3-HMNDP 3-hydroxymethyl-N,N-dimethylpiperidinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















